- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes, Chemistry - A European Journal, 2015, 21(45), 15960-15963

Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

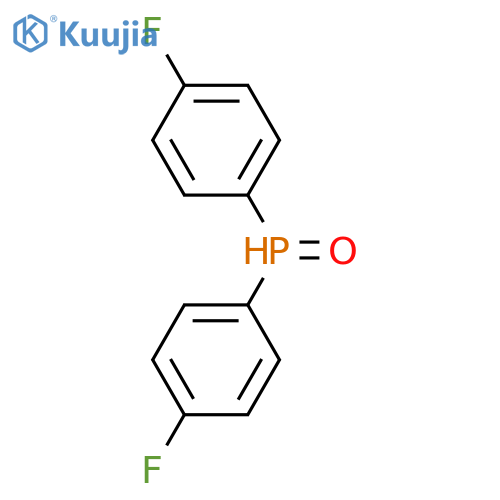

94940-35-9 structure

商品名:Phosphine oxide, bis(4-fluorophenyl)-

Phosphine oxide, bis(4-fluorophenyl)- 化学的及び物理的性質

名前と識別子

-

- Phosphine oxide, bis(4-fluorophenyl)-

- bis(4-fluorophenyl)-oxophosphanium

- Bis(4-fluorophenyl)phosphine oxide (ACI)

- Bis(p-fluorophenyl)phosphine oxide

- bis(4-fluorophenyl)-Phosphine oxide

- E81179

- Bis(4-fluorophenyl)(oxo)phosphanium

- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene

- bis(4-fluorophenyl)phosphine oxide

- 94940-35-9

- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM

- CS-0098794

- SCHEMBL1305285

- bis(4-fluorophenyl)phosphineoxide

- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene

- WMQXKXZCFOGSFU-UHFFFAOYSA-N

- DTXSID10537195

-

- インチ: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H

- InChIKey: WMQXKXZCFOGSFU-UHFFFAOYSA-N

- ほほえんだ: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

計算された属性

- せいみつぶんしりょう: 237.02808320g/mol

- どういたいしつりょう: 237.02808320g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

Phosphine oxide, bis(4-fluorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1266628-1g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 1g |

$125 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1266628-250mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 250mg |

$85 | 2024-06-07 | |

| Ambeed | A1220057-1g |

Bis(4-fluorophenyl)phosphine oxide |

94940-35-9 | 95% GC | 1g |

$73.0 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |

1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |

94940-35-9 | 95% | 250mg |

¥382.0 | 2024-04-15 | |

| Aaron | AR005UR9-25g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% | 25g |

$1120.00 | 2024-05-20 | |

| 1PlusChem | 1P005UIX-5g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% GC | 5g |

$292.00 | 2024-04-19 | |

| 1PlusChem | 1P005UIX-250mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% GC | 250mg |

$31.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1266628-1g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 1g |

$115 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1266628-100mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 100mg |

$60 | 2025-02-28 | |

| Ambeed | A1220057-5g |

Bis(4-fluorophenyl)phosphine oxide |

94940-35-9 | 95% GC | 5g |

$364.0 | 2025-02-26 |

Phosphine oxide, bis(4-fluorophenyl)- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled

1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C

1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

合成方法 3

はんのうじょうけん

1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

合成方法 4

はんのうじょうけん

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

リファレンス

- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

合成方法 5

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt

1.2 2 h, rt; rt → -10 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 2 h, rt; rt → -10 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

合成方法 6

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt

1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt

リファレンス

- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds, Chemistry - A European Journal, 2020, 26(4), 881-887

合成方法 7

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt

リファレンス

- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

合成方法 8

はんのうじょうけん

1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation, Organic Letters, 2022, 24(32), 6083-6087

合成方法 9

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux

リファレンス

- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition, ACS Catalysis, 2021, 11(22), 14168-14180

合成方法 10

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

合成方法 11

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C

1.3 Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C

1.3 Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt

リファレンス

- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy, Molecules, 2013, 18, 2788-2802

合成方法 12

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents, Organic Letters, 2023, 25(11), 1834-1838

合成方法 13

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides, Angewandte Chemie, 2023, 62(6),

合成方法 14

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C

1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes, Chemistry - An Asian Journal, 2022, 17(2),

合成方法 15

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt

1.2 rt

1.2 rt

リファレンス

- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

合成方法 16

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux

1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals, Chemistry - A European Journal, 2020, 26(50), 11470-11477

合成方法 17

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

合成方法 18

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

リファレンス

- A Superior Method for the Reduction of Secondary Phosphine Oxides, Organic Letters, 2005, 7(19), 4277-4280

合成方法 19

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands, ACS Catalysis, 2021, 11(22), 14008-14015

合成方法 20

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides, Organic Letters, 2019, 21(8), 2597-2601

合成方法 21

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux

1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt

1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt

リファレンス

- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation, Chemistry - A European Journal, 2021, 27(44), 11285-11290

合成方法 22

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C

リファレンス

- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

合成方法 23

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C

リファレンス

- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade, Angewandte Chemie, 2018, 57(27), 8316-8320

合成方法 24

はんのうじょうけん

1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

合成方法 25

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics, Angewandte Chemie, 2022, 61(40),

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

Phosphine oxide, bis(4-fluorophenyl)- Preparation Products

Phosphine oxide, bis(4-fluorophenyl)- 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-) 関連製品

- 54300-32-2(Bis(4-fluorophenyl)phenylphosphine oxide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-

清らかである:99%/99%

はかる:5g/25g

価格 ($):328.0/1415.0